1-(Cyclopropylmethoxy)-4-nitrobenzene
Overview
Description
1-(Cyclopropylmethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.
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Scientific Research Applications
Ethoxylation and Nucleophilic Substitution Reactions
- Ethoxylation of p-Chloronitrobenzene : Ethoxy-4-nitrobenzene was synthesized using 4-chloronitrobenzene and potassium ethoxide in a homogeneous system. This process utilized benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation, illustrating the utility of 1-(cyclopropylmethoxy)-4-nitrobenzene in ethoxylation and related nucleophilic substitution reactions (Wang & Rajendran, 2007).
Electroreduction Characteristics
- Electroreduction of Nitrobenzene Derivatives : A study on 1-ethyl-4-nitro-benzene, a compound closely related to this compound, explored its electroreduction characteristics. This research provides insights into the electroreductive behavior of similar nitrobenzene derivatives (Chen Song, 2005).
Electrochemical Reduction and Environmental Applications
- Degradation of Nitrobenzene in Wastewater : Research involving the electrochemical degradation of nitrobenzene, a structural analog to this compound, in synthetic wastewater highlights potential environmental applications. This process employed zerovalent iron (Fe0) in both batch and continuous flow reactors for reducing nitrobenzene to aniline, a crucial step in treating industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).
Organic Synthesis and Catalysis
- Synthesis of 1H-Indazoles : A study demonstrated the use of nitrosobenzenes, similar in structure to this compound, for synthesizing 1H-indazoles. This process involved rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, underlining the role of nitrobenzene derivatives in complex organic syntheses (Wang & Li, 2016).
Photophysics and Photochemistry
- Photophysics of Nitrobenzene : Exploring the photophysics and photochemistry of nitrobenzene, this research provides insights into the behavior of similar compounds like this compound under UV light. The study identified main decay paths and proposed mechanisms for photoisomerization, which are relevant for understanding the photodegradation of nitrobenzene compounds (Giussani & Worth, 2017).
Mechanism of Action
Target of Action
The primary target of 1-(Cyclopropylmethoxy)-4-nitrobenzene, also known as Desidustat , is the hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) . HIF-PH is an enzyme that plays a crucial role in the regulation of the body’s response to low oxygen conditions or hypoxia .
Mode of Action
Desidustat inhibits the activity of prolyl hydroxylase domain enzymes, leading to the stabilization of the hypoxia-inducible factor . This stabilization stimulates the production of erythropoietin, a hormone that promotes the formation of red blood cells (erythropoiesis) .
Biochemical Pathways
The inhibition of prolyl hydroxylase by Desidustat affects the HIF-PH pathway . Under normal oxygen conditions, HIF-α subunits are targeted for hydroxylation by prolyl-hydroxylase domain enzymes and then degraded, inhibiting downstream signaling . Under hypoxic conditions or when prolyl hydroxylase is inhibited by desidustat, hif-α accumulates and translocates to the nucleus where it stimulates the production of erythropoietin .
Pharmacokinetics
It is known that desidustat is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The result of Desidustat’s action is the stimulation of erythropoiesis, which can help treat conditions associated with low red blood cell count, such as anemia associated with chronic kidney disease (CKD), COVID-2019 infections, and chemotherapy-induced anemia .
Action Environment
The efficacy and stability of Desidustat can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of HIF-PH and thus the effectiveness of Desidustat . Furthermore, factors such as pH, temperature, and moisture can also impact the stability and efficacy of the compound .
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXOLBPRSPJCBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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